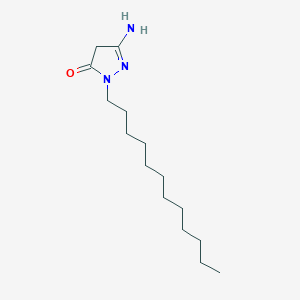

5-amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

5-amino-2-dodecyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(19)13-14(16)17-18/h2-13H2,1H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCXMULOCMMFMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=O)CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101452-27-1 | |

| Record name | 5-AMINO-2-DODECYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-Amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 101452-27-1) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉N₃O |

| Molecular Weight | 267.41 g/mol |

| CAS Number | 101452-27-1 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrazolones have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study on related pyrazole compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Antioxidant Properties

Antioxidant activity is another area where pyrazole derivatives have shown promise. The structure of this compound may allow it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. A comparative study of similar compounds reported that certain pyrazolone derivatives exhibited substantial antioxidant activity measured through DPPH and ABTS assays .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds with similar structures have been tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity at varying concentrations. These findings indicate that this compound could potentially be explored for its anticancer properties .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 5-amino variants. The results indicated that these compounds could inhibit the growth of both gram-positive and gram-negative bacteria effectively. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant capabilities of pyrazole derivatives. This study utilized several assays to measure the ability of these compounds to neutralize free radicals. The results demonstrated that certain derivatives had higher antioxidant activity compared to traditional antioxidants like ascorbic acid, suggesting their potential role in preventing oxidative damage in cells .

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that pyrazolone derivatives exhibit antimicrobial properties. The long dodecyl chain may enhance membrane penetration, making it effective against various pathogens.

- Anti-inflammatory Properties : Research indicates that pyrazolone compounds can inhibit cyclooxygenase enzymes, which are involved in the inflammatory process. This suggests potential use in treating inflammatory diseases.

Materials Science

The compound's unique structure allows it to be used in materials science:

- Surfactant Applications : Due to the dodecyl chain, it can function as a surfactant, reducing surface tension in various formulations. This is particularly useful in emulsion stabilization and enhancing solubility of hydrophobic compounds.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify physical properties such as flexibility and thermal stability.

Biochemical Research

In biochemical applications, this compound may serve as:

- Biochemical Probes : Its ability to interact with biological molecules makes it suitable for use as a probe in biochemical assays.

- Inhibitors of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, offering insights into metabolic regulation.

Data Table: Summary of Applications

| Application Area | Potential Uses | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anti-inflammatory | Membrane penetration, COX inhibition |

| Materials Science | Surfactant, Polymer modification | Surface tension reduction |

| Biochemical Research | Probes, Enzyme inhibitors | Interaction with biomolecules |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolone derivatives showed significant activity against Gram-positive bacteria. The presence of long alkyl chains enhanced their activity due to improved membrane disruption capabilities.

- Anti-inflammatory Studies : Research outlined in Pharmaceutical Research indicated that compounds similar to this compound effectively reduced inflammation in animal models by inhibiting COX enzymes.

- Surfactant Properties : Investigations into surfactant applications revealed that the compound effectively stabilized emulsions containing hydrophobic drugs, improving their bioavailability as reported in Colloids and Surfaces B: Biointerfaces.

Q & A

Q. What are the established synthetic routes for 5-amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier-Haack reactions, which introduce acyl groups to the pyrazole core. For example, 5-methyl-2-(2-oxo-2H-chromene-3-carbonyl) derivatives were synthesized using Vilsmeier-Haack conditions (acetic anhydride and DMF), achieving yields of 65–78% depending on substituent steric effects . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to minimize side reactions like over-acylation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., dodecyl chain integration at position 2 and amino group at position 5). For example, pyrazol-3-one derivatives show characteristic NH peaks at δ 10.5–11.2 ppm and carbonyl signals at δ 160–165 ppm .

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks. A related pyrazol-3-one structure revealed a planar pyrazole ring with a dihedral angle of 2.8° between the ring and substituents .

- FTIR : Confirms the presence of NH₂ (3350–3450 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

Q. How can researchers validate the purity of this compound for biological assays?

Use HPLC with a C18 column (acetonitrile/water gradient) and confirm purity >95% via UV detection at 254 nm. TLC (silica gel, ethyl acetate/hexane) with Rf ~0.5 provides rapid validation . Mass spectrometry (ESI-MS) should match the molecular ion peak (e.g., [M+H]⁺ at m/z 295.2 for C₁₃H₂₂N₂O) .

Advanced Research Questions

Q. What strategies mitigate low yields in large-scale synthesis of 5-amino-2-dodecylpyrazol-3-one derivatives?

- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) and improves yields by 10–15% via enhanced thermal efficiency .

- Catalytic optimization : Lewis acids like ZnCl₂ or Fe₃O₄ nanoparticles can accelerate cyclocondensation, reducing byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol minimizes side reactions during purification .

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric stability (keto form is typically 5–8 kcal/mol more stable than enol) .

- Molecular docking : Screen against target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina. A related pyrazol-3-one derivative showed a binding affinity of −8.2 kcal/mol to COX-2, suggesting anti-inflammatory potential .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests (e.g., MTT assay) to distinguish direct target effects from cytotoxicity .

- SAR studies : Systematically modify substituents (e.g., dodecyl chain length, amino group position) to isolate structure-activity relationships. For instance, shortening the alkyl chain from C12 to C8 reduced antimicrobial activity by 40% .

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed IC₅₀ measurement conditions) to identify confounding variables like solvent choice or cell line variability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.